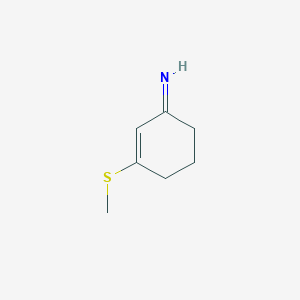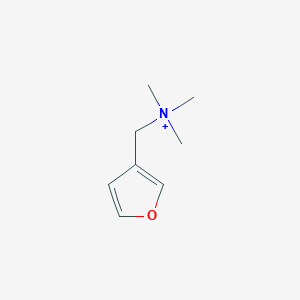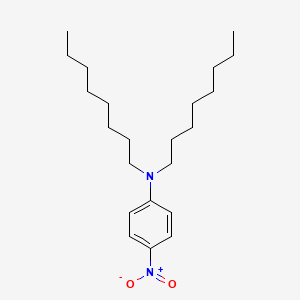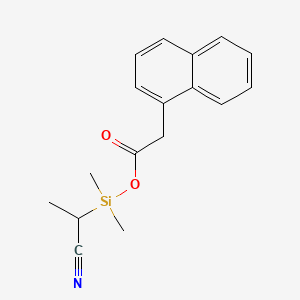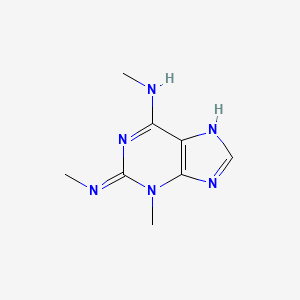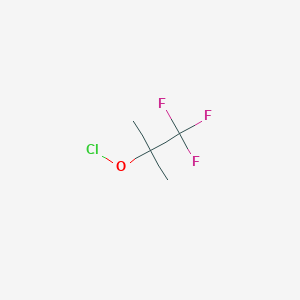
(Icosan-2-yl)(diphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Icosan-2-yl)(diphenyl)phosphane is a tertiary phosphine compound characterized by the presence of a phosphorous atom bonded to two phenyl groups and an icosan-2-yl group. Tertiary phosphines are known for their significant role in various chemical reactions, particularly in catalysis and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Icosan-2-yl)(diphenyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the reaction of chlorodiphenylphosphine with icosan-2-ylmagnesium bromide can yield this compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of tertiary phosphines like this compound often involves large-scale reactions using similar synthetic routes. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (Icosan-2-yl)(diphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry: (Icosan-2-yl)(diphenyl)phosphane is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of metal catalysts .
Biology and Medicine: In biological research, tertiary phosphines are explored for their potential in drug delivery systems due to their ability to form stable complexes with metals .
Industry: The compound is utilized in the synthesis of fine chemicals and pharmaceuticals, where it acts as a catalyst or a reagent in various organic transformations .
Mechanism of Action
The mechanism of action of (Icosan-2-yl)(diphenyl)phosphane in catalysis involves the coordination of the phosphine to a metal center, forming a complex that facilitates the desired chemical transformation. The phosphine ligand stabilizes the metal center and enhances its reactivity towards substrates .
Comparison with Similar Compounds
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups.
Tris(2-methoxyphenyl)phosphine: A phosphine with three methoxy-substituted phenyl groups.
Uniqueness: (Icosan-2-yl)(diphenyl)phosphane is unique due to the presence of the long icosan-2-yl chain, which can impart different steric and electronic properties compared to other tertiary phosphines. This uniqueness can influence its reactivity and selectivity in various chemical reactions .
Properties
CAS No. |
105624-99-5 |
|---|---|
Molecular Formula |
C32H51P |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
icosan-2-yl(diphenyl)phosphane |
InChI |
InChI=1S/C32H51P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25-30(2)33(31-26-21-18-22-27-31)32-28-23-19-24-29-32/h18-19,21-24,26-30H,3-17,20,25H2,1-2H3 |
InChI Key |
ARTRIKCLQIBCTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)P(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


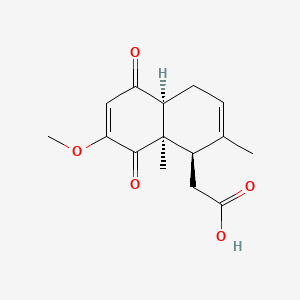
![2-[(Trimethylsilyl)methyl]prop-2-enenitrile](/img/structure/B14324577.png)
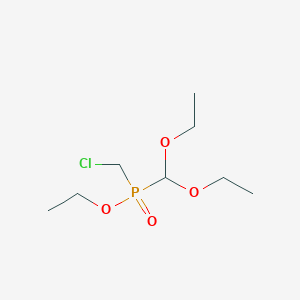
![1,2-Dimethyl-1H-imidazo[2,1-A]isoindole](/img/structure/B14324587.png)
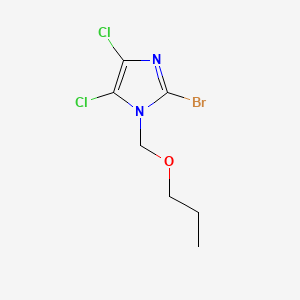
![[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium](/img/structure/B14324599.png)
